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leucine-responsive regulatory protein

transcriptional regulation global regulator regulon size

Ensure your E. coli transcriptional regulation studies use the authoritative reference standard. Native E. coli Lrp (18.8 kDa, pI 9.2) is the archetypal feast-famine regulator controlling ~400 genes (32% of the E. coli genome) with unique multi-kilobase DNA bridging activity. Its broad five-amino-acid coregulator sensing (Leu, Met, Ile, His, Thr) and classic negative autoregulation cannot be replicated by heterologous orthologs—P. mirabilis Lrp (98% identity) regulates only 51% of the same gene set, while V. cholerae Lrp (92% identity) regulates just 42% and exhibits inverted (positive) autoregulation. For rigorous systems biology modeling and structural studies of nucleoprotein organization (PDB: 2GQQ), only the native E. coli ortholog delivers the validated full regulatory scope and octamer-hexadecamer equilibrium behavior. Supplied as recombinant protein expressed in E. coli with optional tag configurations. Contact us for bulk or custom specifications.

Molecular Formula C10H19NO2
Molecular Weight 0
CAS No. 138791-20-5
Cat. No. B1178876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameleucine-responsive regulatory protein
CAS138791-20-5
Synonymsleucine-responsive regulatory protein
Molecular FormulaC10H19NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.02 mg / 0.1 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E. coli Leucine-Responsive Regulatory Protein (Lrp) CAS 138791-20-5: Global Transcriptional Regulator for Bacterial Gene Expression Studies


Escherichia coli leucine-responsive regulatory protein (Lrp, CAS 138791-20-5) is a 18.8 kDa, basic (pI = 9.2) DNA-binding transcriptional dual regulator belonging to the Lrp/AsnC family of feast-famine regulatory proteins (FFRPs) [1]. Lrp functions as a global regulator that senses environmental nutritional status via exogenous L-leucine and regulates up to one-third of all E. coli genes either directly or indirectly, controlling operons involved in amino acid biosynthesis and catabolism, peptide and amino acid transport, fimbrial synthesis, and nitrogen metabolism [2]. Lrp exists in solution as an equilibrium mixture of octamers and hexadecamers (16mers), with the octamer representing the minimal DNA-binding-competent oligomeric state [3]. This compound serves as the archetypal reference standard for the broader Lrp/AsnC protein family and is the most extensively characterized ortholog for understanding bacterial global regulatory architecture [4].

Why E. coli Lrp CAS 138791-20-5 Cannot Be Substituted by Orthologous Lrp Proteins or AsnC Family Members


Despite high sequence conservation across bacterial Lrp orthologs—Proteus mirabilis Lrp shares 98% overall identity and 100% identity in the helix-turn-helix DNA-binding motif with E. coli Lrp—functional equivalence in transcriptional regulation is not preserved [1]. Microarray analysis of gene regulation in an isogenic E. coli background revealed that P. mirabilis Lrp influences only approximately half (51%) of the genes affected by native E. coli Lrp, while Vibrio cholerae Lrp (92% identity) regulates merely 42% of the same gene set [1]. Furthermore, orthologs exhibit fundamentally divergent coregulator response profiles: E. coli Lrp responds to a broader panel of amino acids (leucine, methionine, isoleucine, histidine, and threonine) with distinct quantitative effects, whereas in-class AsnC family members such as AsnC itself function as narrow-specificity regulators responding solely to asparagine [2]. The octamer-hexadecamer equilibrium of E. coli Lrp—and leucine‘s ability to shift this equilibrium—is a species-specific property that cannot be extrapolated from sequence homology alone, as demonstrated by the functionally divergent behaviors of E. coli Lrp oligomerization mutants D114E and L136R despite both being locked in octameric states [3]. Procurement of a non-E. coli Lrp ortholog or alternative AsnC family member for experimental systems expecting E. coli Lrp-like regulatory behavior will yield quantitatively and qualitatively different transcriptional outcomes [1].

Quantitative Differentiation of E. coli Lrp CAS 138791-20-5: Comparative Evidence Against Orthologs and In-Class Alternatives


Regulon Size: E. coli Lrp Controls ~400 Genes vs. Limited Ortholog Regulons

E. coli Lrp directly and indirectly regulates approximately 400 genes, representing roughly 10% of the E. coli genome and up to 32% of all genes when considering both direct and indirect effects [1]. In contrast, the Lrp ortholog in Haemophilus influenzae controls only a small number of genes, demonstrating that global regulatory scope is not conserved even among Lrp/AsnC family members [2]. The extensive regulon of E. coli Lrp encompasses amino acid metabolism, peptide transport, fimbrial synthesis, and nitrogen assimilation pathways, establishing it as one of seven classically recognized global regulators in E. coli alongside CRP, IHF, FNR, Fis, ArcA, and H-NS [3].

transcriptional regulation global regulator regulon size

Coregulator Response Profile: E. coli Lrp Responds to Five Amino Acids vs. AsnC Narrow Specificity

E. coli Lrp exhibits a broad coregulator response profile, demonstrating significant sensitivity to leucine, methionine, isoleucine, histidine, and threonine in both in vivo reporter fusion assays and in vitro electrophoretic mobility shift assays (EMSAs) [1]. Notably, Lrp responsiveness to methionine was similar in magnitude to that to leucine, expanding the previously appreciated effector range [1]. In stark contrast, the structurally related AsnC protein (also an Lrp/AsnC family member) responds exclusively to asparagine and regulates only its own gene and the asnA gene encoding asparagine synthase [2]. The differences extend to binding pocket architecture: E. coli Lrp possesses a larger effector-binding pocket accommodating branched-chain amino acids, whereas the B. subtilis LrpC homolog contains a smaller binding pocket that precludes binding of any amino acid much larger than alanine, and biochemical studies indicate LrpC binding to DNA is not influenced by any amino acid effector [3].

amino acid sensing coregulator specificity feast-famine regulation

Oligomerization State Requirement: Octamer Minimum vs. AsnC Octameric Disc Architecture

E. coli Lrp exists predominantly as octamers and hexadecamers (16mers), with leucine shifting the equilibrium toward the octameric state [1]. Mutational analysis of three oligomerization state mutants established that oligomerization beyond dimers is absolutely required for Lrp's regulatory activity [1]. The E. coli Lrp crystal structure (PDB: 2GQQ, 3.2 Å resolution) reveals a novel octameric assembly in which the protein forms an open, linear array of four dimers, a structural arrangement distinct from the closed octameric disc observed for E. coli AsnC [2]. Critically, two different octamer-only mutants of E. coli Lrp (D114E and L136R) exhibit fundamentally divergent functional behaviors: D114E retains leucine sensitivity and binds 556 genomic sites (vs. 440 for wild-type Lrp) including 208 unique binding sites, whereas L136R fails to sense leucine and binds 517 sites but persists in binding regardless of leucine presence [3]. The D114E mutant also generates novel local secondary peaks (average 3.1 local peaks vs. 2.2 for wild-type Lrp) and produces qualitatively altered transcriptional outcomes (e.g., activation rather than repression of argA) [3].

protein oligomerization DNA-binding competency quaternary structure

DNA Binding Affinity and Target Promoter Regulation: Nanomolar Affinity with Dual-Mode Control

E. coli Lrp exhibits nanomolar apparent dissociation constants for specific DNA binding sites in vitro, with cellular abundance of approximately 15 μM (monomer) ensuring saturation of all binding sites in vivo under standard conditions [1]. At the livK promoter, E. coli Lrp demonstrates dual regulatory capability: activation in the absence of leucine and repression in the presence of exogenous leucine [2]. Direct quantitative comparison of orthologs at the same E. coli Plrp promoter revealed that P. mirabilis Lrp and V. cholerae Lrp both produce threefold greater repression than native E. coli Lrp [3]. Addition of the branched-chain amino acids isoleucine, leucine, and valine (ILV) interferes moderately with Plrp repression by all three orthologs, but the magnitude of repression by P. mirabilis Lrp remains substantially greater than E. coli Lrp under all conditions tested [3]. Surface plasmon resonance analysis of Lrp binding to the clp regulatory region shows differential affinity: low micromolar affinity for the distal moiety compared to stronger, nanomolar affinity for the proximal moiety [4].

DNA binding affinity transcriptional activation/repression promoter occupancy

Autoregulation Divergence: Negative Autoregulation in E. coli Lrp vs. Positive Autoregulation in V. cholerae

E. coli Lrp negatively regulates its own gene (lrp), a classic feedback control mechanism that maintains homeostatic Lrp levels [1]. This negative autoregulation is even stronger in P. mirabilis [1]. Strikingly, the V. cholerae Lrp ortholog (92% amino acid identity to E. coli Lrp) exhibits the opposite regulatory behavior: it activates its own gene rather than repressing it [1]. This qualitative reversal in autoregulatory mode represents a fundamental divergence in the regulatory network architecture that cannot be predicted from sequence conservation alone [1]. Additionally, while leucine modulates Lrp activity at target promoters exclusively by inhibiting Lrp binding to DNA in E. coli, the mechanism and magnitude of this modulation differ across orthologs [2]. Western blot analysis shows that strong coregulators (Leu, Met, Ile, Thr) increase E. coli Lrp levels only slightly (25-45%), whereas His and Arg have no effect on Lrp abundance, indicating that coregulator effects operate primarily at the DNA-binding level rather than via protein expression [3].

autoregulation feedback control regulatory network architecture

DNA Bridging Capability: E. coli Lrp Bridges DNA Over Multiple Kilobases

E. coli Lrp exhibits a unique DNA bridging capability, forming higher-order nucleoprotein structures that bridge DNA over length scales of multiple kilobases [1]. This property, revealed through ChIP-seq analysis, represents a previously unrecognized mechanism for Lrp-mediated transcriptional regulation and distinguishes E. coli Lrp from other nucleoid-associated proteins and Lrp/AsnC family members [1]. The DNA bridging activity is intimately linked to Lrp's oligomerization state: the D114E octamer-only mutant shows enhanced local peak clustering (average 3.1 local peaks per site vs. 2.2 for wild-type Lrp), indicating that the equilibrium between octamers and higher-order oligomers tunes the extent of DNA bridging [1]. The open, linear octameric assembly of E. coli Lrp revealed by crystallography (PDB: 2GQQ) contrasts with the closed disc architecture of AsnC and likely contributes to this bridging capacity [2]. Comparative analysis of B. subtilis LrpC suggests a topological role in dynamic DNA packaging and chromosome condensation, but the specific bridging mechanism of E. coli Lrp—and its modulation by leucine—appears unique to this ortholog [3].

DNA bridging nucleoprotein structure long-range transcriptional regulation

Optimal Scientific and Industrial Applications for E. coli Lrp CAS 138791-20-5 Based on Quantitative Evidence


Global Transcriptional Regulation Studies in Escherichia coli Model Systems

E. coli Lrp is the optimal choice for researchers investigating global regulatory networks in E. coli, as it controls approximately 400 genes (up to 32% of all E. coli genes) and functions as one of seven classically recognized global regulators alongside CRP, IHF, FNR, Fis, ArcA, and H-NS [1]. Its extensive regulon encompasses amino acid metabolism, nitrogen assimilation, and fimbrial synthesis pathways [1]. Critically, heterologous Lrp orthologs (P. mirabilis, V. cholerae) regulate only 42-51% of the same target gene set in an E. coli background, making them unsuitable substitutes for studies requiring the full regulatory scope [2].

Feast-Famine Metabolic Transition and Nutrient Sensing Assays

E. coli Lrp uniquely senses and integrates signals from five distinct amino acid coregulators (leucine, methionine, isoleucine, histidine, and threonine), with methionine eliciting a response magnitude comparable to leucine [1]. This broad coregulator profile contrasts sharply with the narrow specificity of AsnC (asparagine only) and the complete lack of effector response in certain bacterial Lrp homologs such as B. subtilis LrpC [2]. For experiments modeling the bacterial transition between feast and famine conditions, E. coli Lrp provides the requisite multi-amino-acid sensing capacity.

DNA-Protein Interaction and Nucleoprotein Complex Structural Studies

E. coli Lrp exhibits unique DNA bridging activity over multiple-kilobase distances, forming higher-order nucleoprotein structures not documented for other Lrp/AsnC family members [1]. The protein's open linear octameric assembly (PDB: 2GQQ) contrasts with the closed disc architecture of AsnC and supports this bridging function [1]. Wild-type E. coli Lrp generates an average of 2.2 local ChIP-seq peaks per binding site, while the octamer-locked D114E mutant increases this to 3.1 peaks, demonstrating that the native oligomeric equilibrium tunes bridging extent [2]. This makes E. coli Lrp the preferred reagent for structural and biophysical studies of long-range DNA looping and nucleoprotein organization.

Regulatory Network Modeling and Systems Biology Applications

E. coli Lrp's negative autoregulation (self-repression) represents a classical feedback control architecture essential for accurate systems biology modeling [1]. The V. cholerae Lrp ortholog, despite 92% sequence identity, exhibits positive autoregulation, inverting the sign of the feedback loop [1]. Furthermore, leucine modulates E. coli Lrp activity exclusively by inhibiting DNA binding without substantially altering protein abundance (coregulators increase Lrp levels by only 25-45%) [2]. For researchers constructing quantitative models of transcriptional regulatory networks, substituting a non-E. coli Lrp ortholog introduces qualitative errors in predicted network dynamics.

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